8-Oxo-8-(9-phenanthryl)octanoic acid

Vue d'ensemble

Description

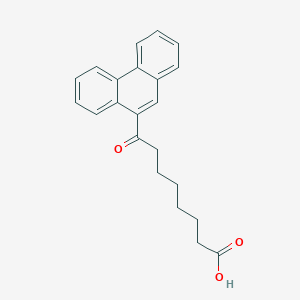

8-Oxo-8-(9-phenanthryl)octanoic acid is an organic compound characterized by the presence of a phenanthrene moiety attached to an octanoic acid chain with an oxo group at the eighth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxo-8-(9-phenanthryl)octanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with phenanthrene and octanoic acid derivatives.

Formation of Intermediate: Phenanthrene is functionalized to introduce a reactive group, such as a bromine atom, at the desired position.

Coupling Reaction: The functionalized phenanthrene undergoes a coupling reaction with an octanoic acid derivative, often facilitated by a catalyst such as palladium.

Oxidation: The coupled product is then oxidized to introduce the oxo group at the eighth position of the octanoic acid chain.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to carry out the coupling and oxidation reactions.

Catalyst Optimization: Employing efficient catalysts to enhance yield and reduce reaction time.

Purification: Implementing techniques such as recrystallization or chromatography to purify the final product.

Types of Reactions:

Oxidation: The compound can undergo further oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

Substitution: The phenanthrene moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum catalysts.

Major Products:

Oxidized Derivatives: Carboxylic acids, ketones.

Reduced Derivatives: Alcohols, alkanes.

Substituted Phenanthrenes: Various substituted aromatic compounds.

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction efficiency.

Biology:

Biomolecular Probes: Utilized in the design of probes for studying biological systems.

Drug Development: Investigated for potential therapeutic applications due to its unique structural properties.

Medicine:

Pharmacological Studies: Explored for its potential effects on biological pathways and disease mechanisms.

Diagnostic Tools: Used in the development of diagnostic agents for imaging and detection.

Industry:

Material Science: Incorporated into the design of novel materials with specific properties.

Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates.

Mécanisme D'action

The mechanism by which 8-Oxo-8-(9-phenanthryl)octanoic acid exerts its effects involves:

Molecular Targets: Interacting with specific enzymes or receptors in biological systems.

Pathways: Modulating signaling pathways, such as oxidative stress response or metabolic pathways.

Comparaison Avec Des Composés Similaires

8-Oxo-8-(9-anthryl)octanoic acid: Similar structure but with an anthracene moiety instead of phenanthrene.

8-Oxo-8-(9-naphthyl)octanoic acid: Contains a naphthalene moiety, differing in aromatic ring structure.

Uniqueness:

Structural Features: The presence of the phenanthrene moiety provides unique electronic and steric properties.

Reactivity: Exhibits distinct reactivity patterns compared to its analogs, influencing its applications and effectiveness in various fields.

This detailed overview highlights the significance of 8-Oxo-8-(9-phenanthryl)octanoic acid in scientific research and its potential applications across multiple disciplines

Activité Biologique

8-Oxo-8-(9-phenanthryl)octanoic acid (C22H22O3) is a compound that features a phenanthryl moiety attached to an octanoic acid backbone, with an oxo group at the eighth position. This unique structure suggests potential biological activities, making it a subject of interest in both synthetic chemistry and biological research. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular weight of this compound is approximately 334.41 g/mol. Its structure is characterized by the following functional groups:

- Phenanthryl group : Contributes to its chemical reactivity and biological interactions.

- Oxo group : Enhances its potential as a reactive species in biological systems.

Biological Activity

Research indicates that this compound may exhibit various biological activities, particularly in anti-inflammatory and cytotoxic effects. Here are some key findings:

Cytotoxic Activity

The cytotoxic effects of compounds with similar structures have been documented. For example, saponins from the Amaranthaceae family exhibit varying degrees of cytotoxicity against cancer cell lines depending on their structural characteristics . The presence of the phenanthryl moiety in this compound may enhance its interaction with cellular targets, potentially leading to cytotoxic effects against tumor cells.

The mechanism through which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in inflammatory responses or cell proliferation. The oxo functional group may facilitate these interactions by acting as a reactive site.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| Ethyl 8-Oxo-8-(9-phenanthryl)octanoate | C24H26O3 | 362.46 |

| 8-(1-Naphthyl)-8-Oxooctanoic Acid | C22H22O3 | 334.41 |

| 9-Octylphenanthrene | C22H26 | 290.44 |

This table illustrates how variations in structure can influence biological activity and reactivity.

Case Studies

While specific case studies directly involving this compound are scarce, related research provides insights into its potential applications:

- Anti-inflammatory Research : Similar compounds have been shown to inhibit pro-inflammatory cytokines through modulation of NF-κB and MAPK pathways .

- Cytotoxicity Studies : Saponins with comparable structures have demonstrated dose-dependent cytotoxic effects against various cancer cell lines, indicating that structural features significantly influence their activity .

Applications De Recherche Scientifique

Biological Activities

Research indicates that 8-oxo-8-(9-phenanthryl)octanoic acid may exhibit diverse biological activities due to its structural characteristics. Potential interactions with biological targets include:

- Anti-inflammatory Effects : Similar compounds have shown promise in inhibiting pro-inflammatory mediators in cellular models. For instance, studies on related compounds have demonstrated their ability to suppress the production of nitric oxide and inflammatory cytokines in macrophage cells, suggesting that this compound may possess similar anti-inflammatory properties .

Applications in Pharmaceuticals

The pharmaceutical applications of this compound are particularly noteworthy:

- Drug Development : Its potential as an active pharmaceutical ingredient (API) is under investigation, especially concerning its anti-inflammatory properties. The unique structure may lead to the development of novel therapeutic agents targeting inflammatory diseases.

- Synthesis of Derivatives : The compound can serve as a precursor for synthesizing various derivatives that may enhance its pharmacological profile or bioavailability. For example, modifications to the phenanthryl group or the octanoic acid backbone could yield compounds with improved efficacy or reduced side effects.

Propriétés

IUPAC Name |

8-oxo-8-phenanthren-9-yloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O3/c23-21(13-3-1-2-4-14-22(24)25)20-15-16-9-5-6-10-17(16)18-11-7-8-12-19(18)20/h5-12,15H,1-4,13-14H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTSJHSKAAUBSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645324 | |

| Record name | 8-Oxo-8-(phenanthren-9-yl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-09-1 | |

| Record name | 8-Oxo-8-(phenanthren-9-yl)octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.